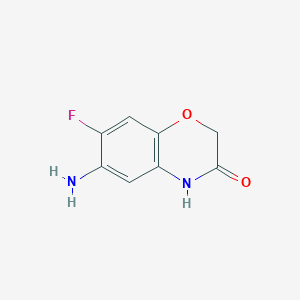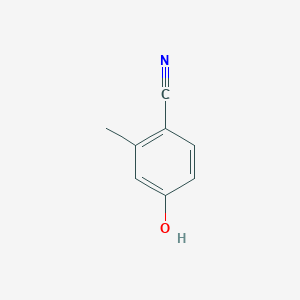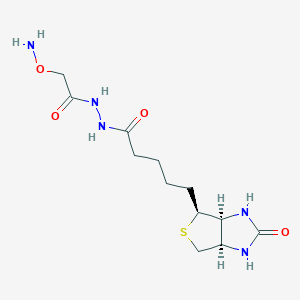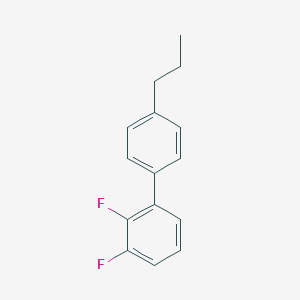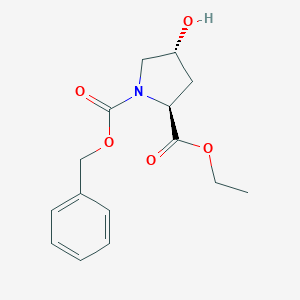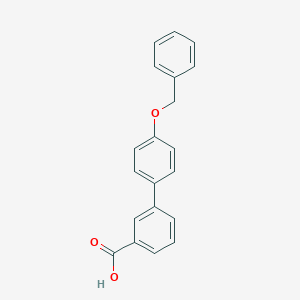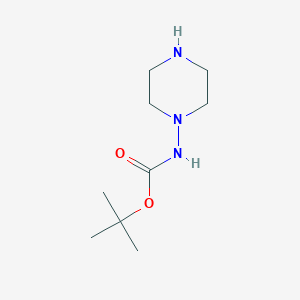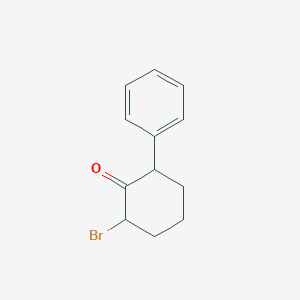
2-Bromo-6-phenylcyclohexanone
Descripción general
Descripción
2-Bromo-6-phenylcyclohexanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the cyclohexanone family and is widely used in the synthesis of various organic compounds. In
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-phenylcyclohexanone is not well understood, but it is believed to act as a nucleophile in various chemical reactions. The compound is also known to exhibit inhibitory effects on certain enzymes and proteins, making it a potential target for drug development.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2-Bromo-6-phenylcyclohexanone. However, some studies suggest that the compound may have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-Bromo-6-phenylcyclohexanone in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the compound is highly reactive and requires careful handling to avoid potential hazards.
Direcciones Futuras
There are several potential future directions for research on 2-Bromo-6-phenylcyclohexanone. One area of interest is the development of new chemical reactions and catalysts using this compound. Additionally, further research is needed to understand the mechanism of action and potential therapeutic applications of this compound. Finally, there is also a need for research on the potential hazards and safety considerations associated with the use of 2-Bromo-6-phenylcyclohexanone in scientific research.
Conclusion:
In conclusion, 2-Bromo-6-phenylcyclohexanone is a valuable compound in scientific research due to its potential applications in the synthesis of various organic compounds, development of new chemical reactions and catalysts, and potential therapeutic applications. While there is still much to learn about the mechanism of action and potential hazards associated with this compound, it remains a promising area of research for the future.
Aplicaciones Científicas De Investigación
2-Bromo-6-phenylcyclohexanone has a wide range of applications in scientific research. One of the primary uses of this compound is in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound is also used in the development of new chemical reactions and catalysts.
Propiedades
Número CAS |
155991-28-9 |
|---|---|
Nombre del producto |
2-Bromo-6-phenylcyclohexanone |
Fórmula molecular |
C12H13BrO |
Peso molecular |
253.13 g/mol |
Nombre IUPAC |
2-bromo-6-phenylcyclohexan-1-one |
InChI |
InChI=1S/C12H13BrO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |
Clave InChI |
NHQHKAJHEKEFEL-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C(C1)Br)C2=CC=CC=C2 |
SMILES canónico |
C1CC(C(=O)C(C1)Br)C2=CC=CC=C2 |
Sinónimos |
2-broMo-6-phenylcyclohexanone |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Chloropropanoyl)benzo[d]oxazol-2(3H)-one](/img/structure/B169185.png)
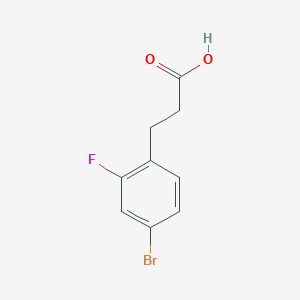
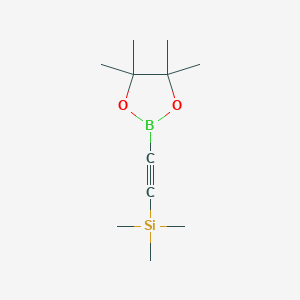
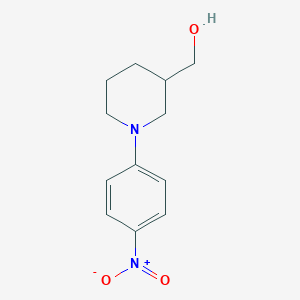
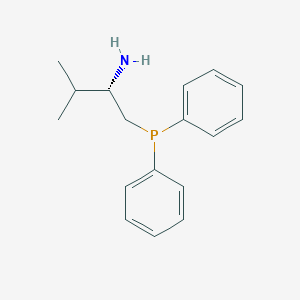
![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
![2,4-Dichlorofuro[3,4-d]pyrimidin-7(5H)-one](/img/structure/B169202.png)
